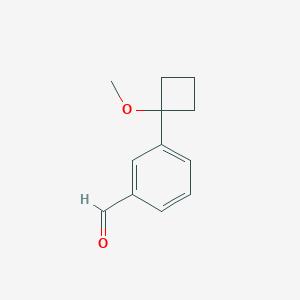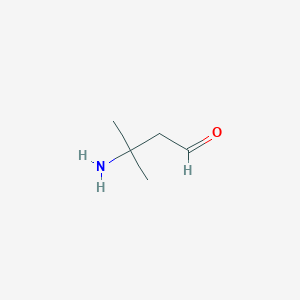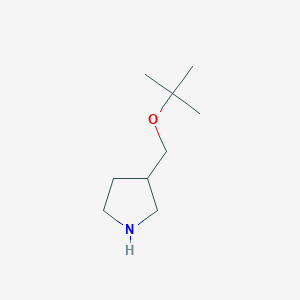
3-(Tert-butoxymethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butoxymethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxymethyl group at the third position. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity and ability to serve as a scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxymethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxymethyl group. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The choice of reagents and conditions may be optimized for scalability, cost-effectiveness, and safety. Continuous flow reactors may also be employed to enhance reaction efficiency and product yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Tert-butoxymethyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-(Tert-butoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their function. The tert-butoxymethyl group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, which lacks the tert-butoxymethyl group.
3-Methylpyrrolidine: A similar compound with a methyl group instead of a tert-butoxymethyl group.
Prolinol: A pyrrolidine derivative with a hydroxyl group at the second position
Uniqueness
3-(Tert-butoxymethyl)pyrrolidine is unique due to the presence of the tert-butoxymethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable scaffold for drug design and synthesis .
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-7-8-4-5-10-6-8/h8,10H,4-7H2,1-3H3 |
Clave InChI |
SYADVNJMKHNDIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride](/img/structure/B13509215.png)
![1-[3-(Cyclopentyloxy)phenyl]ethan-1-one](/img/structure/B13509224.png)
![2-[Acetyl(phenyl)amino]benzoic acid](/img/structure/B13509226.png)
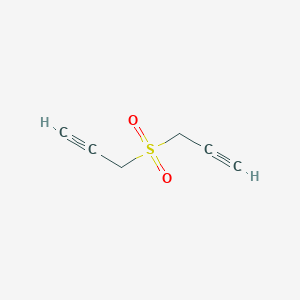
![1-[5-(Propan-2-yloxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13509237.png)


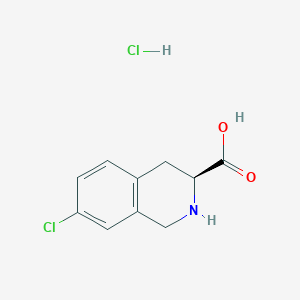
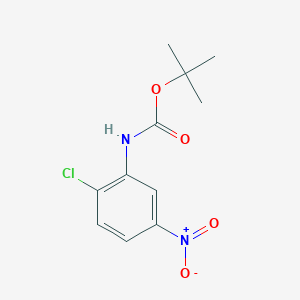
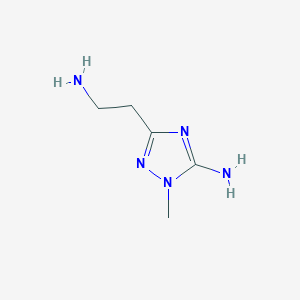
![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)

